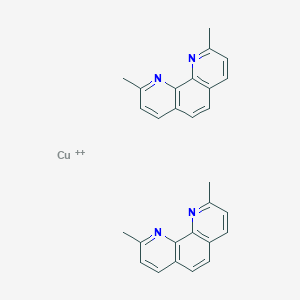

Copper;2,9-dimethyl-1,10-phenanthroline

Übersicht

Beschreibung

Copper complexes with 2,9-dimethyl-1,10-phenanthroline (dmphen) are widely studied due to their versatile coordination chemistry, redox activity, and biological relevance. The dmphen ligand, a methyl-substituted derivative of 1,10-phenanthroline, enhances steric hindrance and electronic effects, stabilizing copper in both +1 and +2 oxidation states . These complexes exhibit strong DNA-binding capabilities, luminescence, and cytotoxicity, making them candidates for anticancer therapeutics and catalytic applications .

Vorbereitungsmethoden

General Synthesis Strategies

The preparation of copper-dmphen complexes typically involves the reaction of copper salts with dmphen under controlled stoichiometric and environmental conditions. The ligand’s methyl substituents at the 2,9-positions enhance steric hindrance, stabilizing both Cu(I) and Cu(II) oxidation states . Common synthetic routes include:

Direct Coordination in Polar Solvents

A foundational method involves dissolving equimolar amounts of copper(II) salts (e.g., Cu(NO₃)₂, CuCl₂, CuBr₂) and dmphen in polar solvents like ethanol or methanol. For example, [Cu(dmphen)Cl₂(H₂O)] was synthesized by stirring CuCl₂·2H₂O with dmphen in methanol at room temperature for 24 hours . The product crystallizes upon slow evaporation, yielding a monoclinic structure confirmed by single-crystal X-ray diffraction .

Solvothermal Synthesis

High-temperature solvothermal methods improve crystallinity and yield. In a patented process, 2,9-dimethyl-phenanthroline and CuBr₂ were dissolved in ethanol and methanol, respectively, then mixed and subjected to solvothermal treatment at 100°C in acetone for 15 hours . This yielded [Cu(2,9-dimethyl-phen)₂Br]₂[Cu₄Br₆] with a 62.1% yield (based on copper) .

Detailed Methodologies and Optimization

Mononuclear Cu(II) Complexes

Procedure :

-

Dissolve Cu(NO₃)₂·3H₂O (0.02 mol) in 50 mL ethanol.

-

Add dmphen (0.02 mol) dissolved in 30 mL ethanol dropwise under nitrogen.

-

Reflux at 80°C for 4 hours.

-

Cool, filter, and recrystallize from dichloromethane/diethyl ether.

Outcome :

-

Product: [Cu(NO₃)₂(dmphen)] (neutral complex).

-

Characterization: Magnetic susceptibility measurements revealed weak antiferromagnetic interactions (θ = -1.2 K) .

Mixed-Ligand Cu(I) Complexes

Reductive Synthesis :

-

Reduce Cu(II) to Cu(I) using ascorbic acid (0.04 mol) in acetonitrile.

-

Add dmphen (0.02 mol) and stir under ultrasonication for 1 hour.

-

Precipitate with NH₄PF₆ and purify via column chromatography.

Outcome :

-

Product: [Cu(dmphen)₂][PF₆].

-

Yield: 85%.

-

Stability: Tetrahedral geometry confirmed by X-ray crystallography (bond lengths: Cu–N = 2.05–2.10 Å).

Comparative Analysis of Synthetic Routes

Structural and Spectroscopic Characterization

X-Ray Diffraction (XRD)

-

Mononuclear Complexes : Cu(II) centers exhibit distorted square pyramidal geometry (τ₅ = 0.21) with axial water ligands .

-

Dinuclear Complexes : Bridging bromide ligands create Cu···Cu distances of 3.45 Å in [Cu(2,9-dimethyl-phen)₂Br]₂[Cu₄Br₆] .

Spectroscopic Data

-

IR Spectroscopy : ν(C=N) stretches at 1605–1620 cm⁻¹ confirm dmphen coordination .

-

Electronic Absorption : d-d transitions at 650–680 nm (ε ≈ 120 M⁻¹cm⁻¹) for Cu(II) complexes .

Challenges and Optimization Strategies

Oxidation State Control

-

Cu(I) Stabilization : Requires inert atmospheres and reducing agents (e.g., ascorbic acid) to prevent oxidation to Cu(II).

-

Cu(II) Precipitation : Adjusting pH to 3–4 minimizes hydroxide formation during synthesis .

Solvent Selection

-

Polar Protic vs. Aprotic : Methanol enhances ligand solubility but may coordinate to copper, necessitating post-synthesis ligand exchange .

Industrial-Scale Considerations

While lab-scale methods are well-established, industrial production faces challenges:

Analyse Chemischer Reaktionen

Ligand Substitution Reactions

The dmphen ligand facilitates copper-centered substitution reactions while maintaining structural integrity due to its strong chelating properties. Key findings include:

Table 1: Ligand Substitution Reactions in [Cu(dmphen)]⁺ Complexes

Mechanistic studies reveal that substitution occurs preferentially at axial positions in the pseudo-tetrahedral Cu(I) complex, with retention of the dmphen ligand's planar coordination .

Redox Reactivity

The Cu(I)/Cu(II) redox couple enables participation in electron transfer processes:

Oxidation Reactions

-

Oxygenation in THF/DMF :

Yields dichloro(oxygenated-dmphen)copper(II) complexes upon acidification . -

Electrochemical Oxidation :

Cyclic voltammetry shows quasi-reversible Cu(I)/Cu(II) oxidation at +0.42 V vs. Ag/AgCl in acetonitrile .

Reduction Reactions

Acts as catalyst in hydrazine hydrate reduction:

Turnover frequency reaches 1.2×10³ h⁻¹ in alkaline media.

Stability Constants and Complexation

Thermodynamic studies quantify ligand affinity:

Table 2: Stability Constants of Copper-dmphen Complexes

| Method | log β (Cu(I)-dmphen) | Temperature | Ionic Strength | Source |

|---|---|---|---|---|

| Thermal lensing | 10.8 ± 0.2 | 25°C | 0.1 M KNO₃ | |

| Spectrophotometry | 11.2 ± 0.3 | 25°C | 0.1 M NaClO₄ |

The high stability constants (log β >10) explain dmphen's effectiveness in extracting copper from biological matrices .

DNA Binding

-

Intercalation with plasmid DNA shows binding constant via ethidium bromide displacement assays .

-

Induces oxidative DNA cleavage at micromolar concentrations through hydroxyl radical generation.

Protein Interactions

Quenching studies with apo-transferrin reveal dual static/dynamic mechanisms:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Redox Catalysis

Copper-neocuproine complexes serve as effective redox catalysts in numerous chemical reactions. They are particularly noted for their role in the synthesis of diimines and the reduction of alkynes. The complex facilitates electron transfer processes, enhancing reaction rates and selectivity.

Analytical Chemistry

The copper-neocuproine complex is widely utilized in analytical chemistry for the determination of copper ions in various samples. Its high sensitivity allows for the detection of copper concentrations as low as using polarographic methods. This capability makes it suitable for environmental monitoring and quality control in food and water samples.

| Application | Methodology | Sensitivity |

|---|---|---|

| Copper Detection | Polarography | |

| Diimine Synthesis | Redox Catalysis | Varies by substrate |

Biological Applications

Anticancer Properties

Research indicates that the copper-neocuproine complex exhibits potent cytotoxicity against various cancer cell lines, including L1210 cells and P388 murine lymphoma. The cytotoxic effect is significantly enhanced in the presence of Cu, highlighting its potential as a therapeutic agent.

- Case Study: A study reported that a 4 µM solution of the copper-neocuproine complex resulted in a four-log kill of L1210 cells after one hour of incubation, demonstrating its effectiveness as an anticancer agent .

Bone Tissue Regeneration

In medicinal applications, this complex has shown promise in promoting osteoblast differentiation and enhancing bone tissue regeneration. This property could be pivotal in developing treatments for osteoporosis and other bone-related diseases.

Industrial Applications

Electrochemical Sensors

The copper-neocuproine complex is employed in electrochemical sensors for trace analysis of copper ions. Its strong adsorption onto electrode surfaces allows for precise measurements, making it valuable in industrial settings where monitoring metal ion concentrations is crucial.

- Example: Researchers utilized this complex to analyze samples from an occupational nitric acid accident, successfully identifying elevated nitrate levels through atomic absorption spectrophotometry .

Wirkmechanismus

The mechanism of action of the copper-neocuproine complex involves its ability to bind selectively to copper(I) ions. The complex can participate in redox reactions, where the copper ion undergoes oxidation and reduction, facilitating various chemical transformations. In biological systems, the complex can intercalate into DNA, disrupting its structure and function, which contributes to its anticancer properties . Additionally, the complex can enhance osteoblast differentiation by upregulating the expression of osteoblastic marker genes and promoting calcium deposition .

Vergleich Mit ähnlichen Verbindungen

Cytotoxic Activity

Cu-dmphen complexes demonstrate nanomolar cytotoxicity against breast cancer cells, including bulk cancer cells and cancer stem cells (CSCs). For example, binuclear Cu(II)-dmphen complexes with bridging chloride/hydroxide ligands show IC₅₀ values in the nanomolar range, attributed to redox cycling (Cu²⁺ → Cu⁺) and subsequent DNA damage via reactive oxygen species (ROS) generation . In contrast:

- Fluorinated Phenanthroline Complexes : 5-fluoro- and 5,6-difluoro-phenanthroline copper complexes exhibit comparable cytotoxicity to cancer cells but lower toxicity to healthy fibroblasts, suggesting improved selectivity .

- Bathophenanthroline (4,7-Diphenyl-dmphen) Complexes : These show reduced cytotoxicity compared to dmphen derivatives, likely due to steric bulk limiting cellular uptake .

Table 1: Cytotoxicity of Copper-Phenanthroline Complexes

DNA Binding and Cleavage

Cu-dmphen complexes bind DNA via intercalation and groove-binding modes, with binding constants (Kb) ranging from 10⁵ to 10⁶ M⁻¹ . The methyl groups on dmphen enhance hydrophobicity, strengthening DNA interactions compared to unsubstituted phenanthroline complexes. For example:

- Ternary Cu-dmphen-Amino Acid Complexes: Exhibit superior DNA cleavage via hydroxyl radical pathways compared to glycine or alanine-based analogs .

- Fluorinated Phenanthrolines : 5,6-Difluoro-phenanthroline shows weaker DNA binding (Kb ~10⁴ M⁻¹) due to reduced planarity and electronic effects .

Solubility and Structural Modifications

Cu-dmphen complexes are typically insoluble in water, but solubility is enhanced by ligand functionalization:

- PTA=O Derivatives: [Cu(NO₃)(PTA=O)(dmphen)]⁺ achieves hydrosolubility (>10 mg/mL), enabling in vitro antitumor studies .

Photophysical and Redox Properties

Cu(I)-dmphen complexes exhibit strong luminescence due to ligand-centered transitions, with emission maxima at ~600 nm . In contrast:

- Diphenyl-dmphen Complexes : Red-shifted emission (650 nm) and higher quantum yields (Φ = 0.15 vs. 0.08 for dmphen) due to extended π-conjugation .

- Redox Activity: Cu-dmphen undergoes reversible Cu²⁺/Cu⁺ transitions at E₁/₂ = +0.25 V (vs. Ag/AgCl), while bathophenanthroline complexes show lower redox potentials (+0.15 V) .

Stability and Reduction Behavior

Cu-dmphen complexes are stable in aerobic conditions but reduce to Cu(I) in the presence of cellular reductants (e.g., ascorbic acid, glutathione). The reduced [CuI(dmphen)₂]⁺ species can release copper ions, which are sequestered by biomolecules like transferrin, limiting off-target toxicity . Fluorinated complexes exhibit slower reduction kinetics, prolonging their cytotoxic activity .

Biologische Aktivität

Copper;2,9-dimethyl-1,10-phenanthroline (often referred to as 2,9-DMP or neocuproine) is a compound that has garnered significant attention due to its biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Overview of 2,9-Dimethyl-1,10-Phenanthroline

2,9-DMP is a copper-specific chelator that forms stable complexes with copper ions. Its ability to selectively bind copper has made it a subject of interest in various biological studies, particularly for its cytotoxic properties against cancer cells. The compound's mechanism of action typically involves the induction of oxidative stress and apoptosis in target cells.

Cytotoxicity Against Cancer Cells

Numerous studies have demonstrated the cytotoxic effects of copper complexes with 2,9-DMP against various cancer cell lines. The following table summarizes key findings from relevant research:

The biological activity of copper;2,9-DMP can be attributed to several mechanisms:

- Oxidative Stress Induction : The formation of reactive oxygen species (ROS) is a common pathway through which copper complexes exert their cytotoxic effects. Increased ROS levels can lead to cellular damage and apoptosis.

- Apoptosis Activation : Studies have shown that treatment with copper;2,9-DMP can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- DNA Interactions : Research indicates that copper complexes can interact with plasmid DNA, leading to DNA degradation and potential antitumor effects.

Case Study 1: Cytotoxicity in Murine Models

A study evaluated the in vivo efficacy of copper;2,9-DMP against P388 murine lymphoma. The results indicated significant chemotherapeutic activity, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

In addition to its anticancer properties, copper;2,9-DMP complexes have shown promising antimicrobial activity against various pathogens. For instance, one study reported minimal inhibitory concentrations (MICs) of 1-2 µg/mL against Staphylococcus aureus and Candida albicans . This highlights the compound's versatility beyond oncology.

Q & A

Basic Research Questions

Q. How is the copper(I) complex with 2,9-dimethyl-1,10-phenanthroline (dmphen) synthesized, and what structural features are critical for its stability?

- Methodological Answer : The synthesis involves reacting [Cu(MeCN)₄][PF₆] with two equivalents of dmphen in degassed acetonitrile under ultrasonication for 1 hour. The dark-red complex precipitates after solvent evaporation and is recrystallized from CH₂Cl₂/Et₂O. Methyl substituents at the 2,9-positions stabilize the tetrahedral geometry of the Cu(I) center, preventing flattening and enhancing photophysical stability. Structural confirmation via X-ray crystallography (e.g., using SHELX software) is essential to validate coordination geometry .

Q. What spectrophotometric methods utilize dmphen for copper detection, and what are their analytical parameters?

- Methodological Answer : Dmphen acts as a selective reagent for Cu(I) in the presence of Fe(III). The method involves forming a Cu(I)-dmphen complex at pH 3–10, with maximum absorption at 454 nm (ε = 7950). Interference-free detection requires masking agents for Fe(III), and stability is confirmed via prolonged absorbance measurements. Calibration curves using standard Cu(I) solutions are critical for quantification .

Q. How is 2,9-dimethyl-1,10-phenanthroline functionalized to create derivatives for expanded coordination chemistry applications?

- Methodological Answer : Nitration or bromination of dmphen at the 5-position is achieved using HNO₃/H₂SO₄ or Br₂/CCl₄, respectively, followed by oxidation to dialdehydes using SeO₂. These derivatives enable Schiff base formation with amines, expanding their utility in mixed-ligand complexes. Purification via combi-flash chromatography (ethyl acetate/DCM) ensures high yields (70–85%) .

Advanced Research Questions

Q. What mechanistic pathways explain the cytotoxicity of Cu(I)-dmphen complexes in neuronal cells?

- Methodological Answer : Cytotoxicity arises from Cu(I)-dmphen disrupting metallostasis by binding cellular copper transporters (Ctr1, ATP7A) and chaperones (CCS, COX17). This induces oxidative stress via Fenton-like reactions, depleting glutathione (GSH) and activating p53-mediated apoptosis. Experimental validation requires intracellular Cu quantification (ICP-MS), ROS assays (DCFH-DA), and apoptosis markers (caspase-3 activation) in SH-SY5Y neuroblastoma models .

Q. How do structural modifications of dmphen ligands influence the photophysical properties of Cu(I) complexes?

- Methodological Answer : Substituents at the 2,9-positions (e.g., methyl, aryl) alter steric hindrance, modulating the flattening distortion of the {Cu(phen)₂}⁺ core. Time-resolved spectroscopy (TRES) and DFT calculations reveal that reduced flattening increases luminescence lifetimes (e.g., from <100 ns to µs). Comparative studies with [Ru(bpy)₃]²⁺ highlight Cu(I)-dmphen's potential in photoactive devices .

Q. What experimental approaches resolve contradictions in DNA-binding affinity reported for Cu(I)-dmphen complexes?

- Methodological Answer : Discrepancies arise from variations in ligand substitution (e.g., 4-phenyl groups) and DNA conformation (B-DNA vs. Z-DNA). Circular dichroism (CD) and luminescence quenching titrations with CT-DNA/RNA, under controlled ionic strength (e.g., 50 mM NaCl), differentiate groove-binding vs. intercalation. Competitive binding studies with ethidium bromide provide Kₐ values for direct comparison .

Q. How can Cu(I)-dmphen complexes be integrated into catalytic or sensing platforms?

- Methodological Answer : Immobilization on MOFs/COFs via Schiff base linkages (e.g., using dmphen dialdehydes) enhances stability for catalytic CO₂ reduction or ROS detection. Electrochemical studies (CV, EIS) and in situ FTIR monitor catalytic cycles, while fluorescence quenching assays with biomarkers (e.g., H₂O₂) validate sensor efficacy .

Q. Data Contradiction Analysis

- Example : Conflicting reports on Cu(I)-dmphen’s DNA/RNA binding may stem from solvent polarity (acetonitrile vs. aqueous buffers) or competing anions (Cl⁻ vs. PF₆⁻). Rigorous control of buffer composition and comparative studies using isothermal titration calorimetry (ITC) can reconcile these differences .

Eigenschaften

IUPAC Name |

copper;2,9-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H12N2.Cu/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;/q;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMZVDXJVMOGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24CuN4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164094 | |

| Record name | Copper-neocuproine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14875-91-3 | |

| Record name | Copper-neocuproine complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014875913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper-neocuproine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.